molecular formula C10H9NO3 B1392759 Methyl 5-methyl-1,3-benzoxazole-7-carboxylate CAS No. 1221792-23-9

Methyl 5-methyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B1392759
CAS No.: 1221792-23-9
M. Wt: 191.18 g/mol
InChI Key: IQAHCUKIMJCPFW-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C10H9NO3. It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with methyl 5-methyl-2-formylbenzoate in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidant like hydrogen peroxide (H2O2) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 5-methyl-1,3-benzoxazole-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1,3-benzoxazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Methyl 5-methyl-1,3-benzoxazole-7-carboxylate (CAS Number: 1221792-23-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO3C_{10}H_{9}NO_{3} and a molecular weight of 191.19 g/mol. It exhibits a melting point range of 142–144 °C . The compound's structure features a benzoxazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and influence various signaling pathways within cells. The compound's mechanism may involve:

  • Enzyme Inhibition: Binding to enzymes that are crucial for cellular processes.
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.
  • Antimicrobial Activity: Disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of neuroblastoma and glioblastoma cells with low nanomolar concentrations .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineLC50 (nM)Reference
U87 (Glioblastoma)200 ± 60
BE (Neuroblastoma)18.9
HCT-116 (Colorectal)<100

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, likely due to its ability to inhibit key bacterial enzymes .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa>64 µg/mL

Case Studies

Several studies have highlighted the potential applications of this compound in cancer therapy:

  • Study on Glioblastoma Cells: A study demonstrated that this compound significantly reduced cell viability in glioblastoma cell lines when combined with radiation therapy, suggesting a potential role as a radiosensitizer .
  • Neuroblastoma Research: Another investigation found that this compound exhibited potent cytotoxicity in neuroblastoma models, outperforming existing treatments in terms of effectiveness .

Properties

IUPAC Name

methyl 5-methyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-3-7(10(12)13-2)9-8(4-6)11-5-14-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAHCUKIMJCPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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